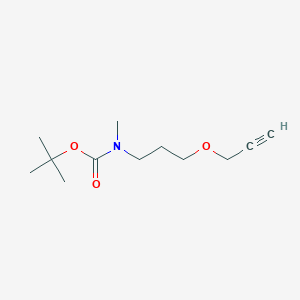
tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate: is a chemical compound with the molecular formula C12H21NO3. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group attached to a carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.
Deprotection Reactions: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, acetonitrile, reflux conditions.
Click Chemistry: Copper(I) catalyst, azide-bearing compounds, room temperature.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Substitution Reactions: Formation of substituted propargyl derivatives.
Click Chemistry: Formation of 1,2,3-triazoles.
Deprotection: Formation of the corresponding amine.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Click Chemistry: Employed in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry.
Biology:
Bioconjugation: Used in the modification of biomolecules for studying biological processes.
Drug Development: Potential use in the synthesis of drug candidates due to its ability to form stable triazole linkages.
Medicine:
Prodrug Design: The carbamate group can be used to protect amines in prodrug formulations, enhancing the stability and bioavailability of drugs.
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group can be deprotected to reveal a primary amine, which can further participate in additional chemical transformations .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl (3-(3-(prop-2-yn-1-yloxy)propoxy)propyl)carbamate
- tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share similar functional groups, the length and branching of the carbon chain can vary, leading to differences in reactivity and applications.
- Reactivity: The presence of different substituents can influence the reactivity of the propargyl and carbamate groups, affecting the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, some may be more suitable for bioconjugation, while others may be preferred in material science .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-6-9-15-10-7-8-13(5)11(14)16-12(2,3)4/h1H,7-10H2,2-5H3 |
Clé InChI |
RHMCYMBQZIVTEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)

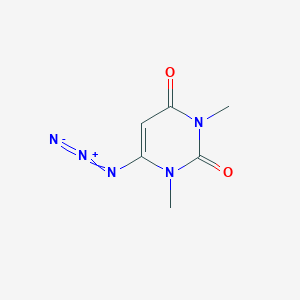

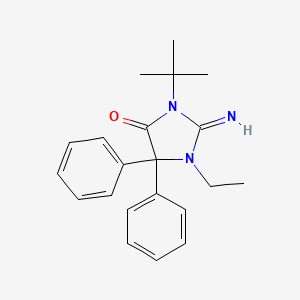
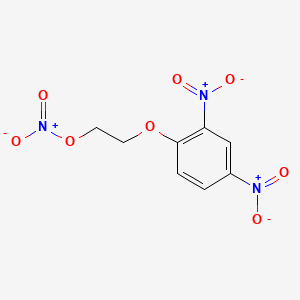
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
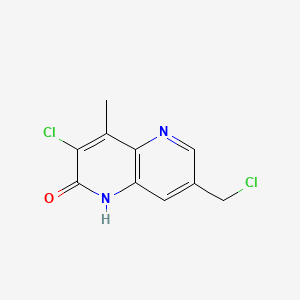
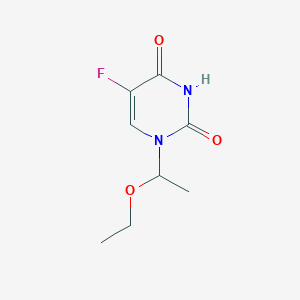
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
